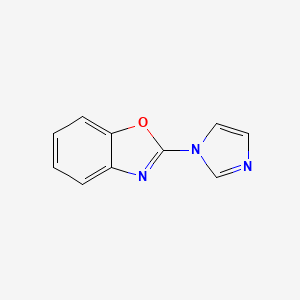

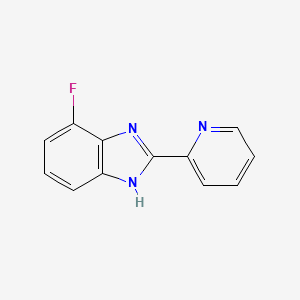

2-(1-Imidazolyl)benzoxazole

Übersicht

Beschreibung

2-(1-Imidazolyl)benzoxazole is a chemical compound that has attracted the attention of researchers due to its potential applications in various fields. This compound is a heterocyclic organic molecule that consists of a benzoxazole ring fused with an imidazole ring. In

Wissenschaftliche Forschungsanwendungen

Electrochemically Initiated Oxidative Amination of Benzoxazoles : An electrochemical method to couple benzoxazoles and amines, leading to the formation of 2-aminobenzoxazoles, was developed. This approach avoids the use of excess chemical oxidants and large amounts of supporting electrolyte, simplifying the workup process and reducing waste (Gao et al., 2014).

Synthesis and Biological Activity of Imidazolyl Benzoxazole Derivatives : Novel benzoxazole derivatives with a (imidazolidin-2-yl)imino moiety were synthesized and shown to have selective ligand properties for alpha 2-adrenoceptors, suggesting potential medical applications (Sa̧czewski et al., 2008).

Inhibitory Effects on Platelet Aggregation : Certain 3-(1-imidazolyl)-1,2-benzisoxazole derivatives demonstrated a significant inhibitory effect on human platelet aggregation, outperforming acetylsalicylic acid in some cases (Nuhrich et al., 1994).

Proton- and Metal Cation-Enhanced Excited State Intramolecular Proton Transfers : Studies on 2-(2-hydroxyfluorophenyl)benzoxazole with an imidazole moiety revealed enhanced green emission in the presence of protons and metal cations like Al³⁺ and Zn²⁺ (Tanaka et al., 2006).

Metal-Free Amination of Benzoxazoles : An efficient transition-metal-free amination method for benzoxazoles was developed, yielding 2-aminobenzoxazoles in excellent yields. This approach uses catalytic amounts of tetrabutylammonium iodide and aqueous solutions of oxidants (Froehr et al., 2011).

DFT Study of Protonation and Deprotonation Enthalpies : Theoretical approaches were used to investigate the interaction of benzoxazole with water molecules, providing insights into structures, stabilization energy, and binding energy of benzoxazole–water complexes (Kabanda & Ebenso, 2013).

Kinetics and Mechanisms for Hydrolysis of Benzoxazoles : Studies under acidic conditions showed that benzoxazoles primarily hydrolyze to amidophenols, with variations in reaction mechanisms based on the benzoxazole derivatives and pH conditions (Jackson et al., 1972).

Antimicrobial Activities of Benzoxazole Derivatives : Synthesized benzoxazole derivatives showed potential as antimicrobial agents, with some exhibiting significant activity against various bacteria (Vodela et al., 2013).

Eigenschaften

IUPAC Name |

2-imidazol-1-yl-1,3-benzoxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3O/c1-2-4-9-8(3-1)12-10(14-9)13-6-5-11-7-13/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMEKBKSSDFPZBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)N3C=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Imidazol-1-yl-1,3-benzoxazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{4-[(Dimethylamino)methyl]piperidin-1-yl}prop-2-en-1-one](/img/structure/B7575803.png)

![N-(1-morpholin-4-ylpropan-2-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7575808.png)

![4-[2-(4-Fluorophenyl)morpholin-4-yl]-4-oxobutanoic acid](/img/structure/B7575827.png)

![N-[1-(4-propan-2-yloxyphenyl)ethyl]-1H-pyrazole-4-carboxamide](/img/structure/B7575828.png)

![4-[(2-Methylimidazol-1-yl)methyl]-2-propan-2-yl-1,3-thiazole](/img/structure/B7575838.png)

![2-chloro-N-methyl-N-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]propanamide](/img/structure/B7575850.png)

![N-ethyl-3-[(sulfamoylamino)methyl]piperidine-1-carboxamide](/img/structure/B7575864.png)

![4-[[(5-Cyanopyridin-2-yl)-methylamino]methyl]benzoic acid](/img/structure/B7575895.png)

![[2-[1-(1H-pyrazol-5-yl)ethylamino]phenyl]methanol](/img/structure/B7575904.png)